5'-(Furan-2-yl)-2'-O-methyluridine
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Overview
Description
5’-(Furan-2-yl)-2’-O-methyluridine is a modified nucleoside that incorporates a furan ring into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Furan-2-yl)-2’-O-methyluridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Furan Ring Introduction: The furan ring is introduced through a series of chemical reactions, often involving the use of furan-2-carboxylic acid or its derivatives.
Methylation: The 2’-hydroxyl group of uridine is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 5’-(Furan-2-yl)-2’-O-methyluridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-(Furan-2-yl)-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the furan ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan ring oxidation products, such as furan-2,5-dicarboxylic acid.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
5’-(Furan-2-yl)-2’-O-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5’-(Furan-2-yl)-2’-O-methyluridine involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or cancer cell proliferation. The furan ring and methyl group contribute to the compound’s unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol
- 5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5’-(Furan-2-yl)-2’-O-methyluridine is unique due to its specific structure, which combines a furan ring with a methylated uridine. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O7 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
5-(furan-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O7/c1-21-11-10(18)9(6-17)23-13(11)16-5-7(8-3-2-4-22-8)12(19)15-14(16)20/h2-5,9-11,13,17-18H,6H2,1H3,(H,15,19,20) |
InChI Key |
LSIDJDXMOBYKJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O |
Origin of Product |
United States |
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